molecular formula C11H11N3O3 B1369915 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 4916-13-6

1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1369915
CAS No.: 4916-13-6
M. Wt: 233.22 g/mol
InChI Key: WOVCZGZVFJWZBD-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Scientific Research Applications

1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and use. For example, 4-methoxybenzyl alcohol may cause skin irritation, allergic skin reaction, and serious eye damage .

Biochemical Analysis

Biochemical Properties

1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as β-secretase (BACE) and Glycogen Synthase Kinase 3β (GSK3β), which are crucial in the development of disease-modifying therapies . The nature of these interactions involves the inhibition of enzyme activity, which can lead to downstream effects on biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, it has been observed to reduce amyloid beta (Aβ) formation and tau phosphorylation, which are key features in the pathophysiology of Alzheimer’s Disease . This modulation occurs through the downregulation of APP and BACE levels and the inhibition of the GSK3β pathway.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as an inhibitor of β-secretase and GSK3β, leading to a decrease in amyloid beta production and tau phosphorylation . These interactions are crucial for its potential therapeutic effects in neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, and its degradation products have minimal impact on its overall efficacy . Long-term studies indicate that the compound maintains its inhibitory effects on enzyme activity and cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits enzyme activity without causing significant adverse effects. At higher doses, there may be toxic effects, including potential impacts on liver and kidney function . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation processes that facilitate its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various tissues, including the brain, liver, and kidneys . Its localization within these tissues is crucial for its therapeutic effects.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments, including the cytoplasm and nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to its sites of action . The subcellular distribution of the compound is essential for its ability to modulate cellular processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to yield the 1,2,3-triazole core.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3).

    Carboxylation: The final step involves the carboxylation of the triazole ring to introduce the carboxylic acid group. This can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the methoxybenzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 4-methoxybenzyl alcohol or 4-methoxybenzaldehyde.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the methoxybenzyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications compared to similar compounds.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-17-9-4-2-8(3-5-9)6-14-7-10(11(15)16)12-13-14/h2-5,7H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVCZGZVFJWZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594453
Record name 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4916-13-6
Record name 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate (190.0 g, 0.73 mol) and MeOH/H2O (350 mL/100 mL) was added LiOH.H2O (42.0 g, 0.97 mol) in portions at 0° C. and the reaction mixture was stirred at room temperature overnight. The mixture was evaporated, the residue was diluted with water (250 mL), then extracted with Et2O (3×75 mL) to remove neutral impurities. The aqueous layer was adjusted to pH=3-4 with conc. HCl and the precipitate was filtered to afford the title compound (160 g, 94.0%) as a white solid.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
LiOH.H2O
Quantity
42 g
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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